molecular formula C11H14O B3374633 4-(3-Methylphenyl)butan-2-one CAS No. 102611-24-5

4-(3-Methylphenyl)butan-2-one

Cat. No. B3374633
M. Wt: 162.23 g/mol
InChI Key: NDGLNWWTEVSGGB-UHFFFAOYSA-N
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Description

“4-(3-Methylphenyl)butan-2-one” is a chemical compound with the CAS Number: 102611-24-5 . It has a molecular weight of 162.23 and its IUPAC name is 4-(3-methylphenyl)-2-butanone . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(3-Methylphenyl)butan-2-one” is 1S/C11H14O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 . This indicates that it has 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“4-(3-Methylphenyl)butan-2-one” is a liquid at room temperature . It has a predicted melting point of 29.96° C, a predicted boiling point of 244.5° C at 760 mmHg, a predicted density of 1.0 g/cm^3, and a predicted refractive index of n 20D 1.50 .

Scientific Research Applications

Crystallographic Structure Analysis

  • Application : 4-(3-Methylphenyl)butan-2-one and its derivatives have been studied for their crystallographic structures using x-ray analysis. Such studies are essential for understanding the molecular and atomic arrangement within these compounds, providing insights into their physical and chemical properties (Shi & Jiang, 1999).

Anti-inflammatory Properties

  • Application : Derivatives of 4-(3-Methylphenyl)butan-2-one have been explored for their anti-inflammatory properties. The research highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Goudie et al., 1978).

Electrocatalytic Hydrogenation

  • Application : The compound and its variants have been subjected to electrocatalytic hydrogenation studies, which is a process of adding hydrogen to the molecule using an electrochemical method. This research has implications for chemical synthesis and industrial applications (Bryan & Grimshaw, 1997).

Skin Whitening Properties

  • Application : Certain derivatives of 4-(3-Methylphenyl)butan-2-one have been found to possess skin whitening properties. These findings have significant implications in the field of medical cosmetology, particularly for the development of skin-lightening products (Wu et al., 2015).

Aldol Condensation Reactions

  • Application : The compound has been used to study aldol condensation reactions on activated alumina. This research is crucial in understanding the mechanisms of certain chemical reactions that are fundamental in organic synthesis (Bell et al., 1984).

Pharmaceutical Research

  • Application : Research has been conducted to isolate novel derivatives of 4-(3-Methylphenyl)butan-2-one with potential pharmaceutical applications, highlighting the compound's relevance in drug discovery and development (Wang et al., 2021).

properties

IUPAC Name

4-(3-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGLNWWTEVSGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307421
Record name 4-(3-Methylphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)butan-2-one

CAS RN

102611-24-5
Record name 4-(3-Methylphenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102611-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Condon, D Dupré, G Falgayrac… - European Journal of …, 2002 - Wiley Online Library
Nickel‐catalyzed electrochemical conjugate additions of substituted aryl bromides to activated olefins under recently optimized reaction conditions are reported. Good to high yields …
Y Huang, P Wang, J Liu, M Cai - Journal of Chemical …, 2013 - journals.sagepub.com
The Heck arylation reaction of aryl iodides with allylic alcohols catalysed by an mesoporous silica (MCM-41)-supported bidentate nitrogen palladium complex [MCM-41-2N-Pd(OAc) 2 ] …
Number of citations: 1 journals.sagepub.com
M Rachwalski, T Leenders, S Kaczmarczyk… - Organic & …, 2013 - pubs.rsc.org
Efficient chiral catalysts for direct asymmetric three-component Mannich reactions of ketones, aldehydes and an amine (p-anisidine) have been developed. The corresponding β-amino …
Number of citations: 28 pubs.rsc.org
V Maya, M Raj, VK Singh - pstorage-acs-6854636.s3 …
General methods: 1H NMR spectra were recorded on 400 MHz spectrometer. Chemical shifts are expressed in ppm downfield from TMS as internal standard, and coupling constants …
YV Ostapiuk, VS Matiichuk, NI Pidlypnyi… - Russian Journal of …, 2012 - Springer
A simple and convenient procedure was proposed for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction …
Number of citations: 7 link.springer.com

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